molecular formula C2H4ClNO2 B14680331 N-Chloroglycine CAS No. 35065-59-9

N-Chloroglycine

Cat. No.: B14680331
CAS No.: 35065-59-9
M. Wt: 109.51 g/mol
InChI Key: YKCPTPSKQFNDHL-UHFFFAOYSA-N
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Description

N-Chloroglycine is an organic compound formed by the chlorination of glycine, an amino acid. It is a member of the chloramine family, which are compounds containing nitrogen-chlorine bonds. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloroglycine is typically synthesized by reacting glycine with free available chlorine (FAC). The reaction involves the selective scavenging of FAC by the amine group of glycine, resulting in the formation of this compound . The reaction can be represented as follows:

Glycine+FACThis compound\text{Glycine} + \text{FAC} \rightarrow \text{this compound} Glycine+FAC→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves controlled chlorination processes using chlorine donors such as sodium hypochlorite under specific pH and temperature conditions to ensure selective chlorination of glycine.

Chemical Reactions Analysis

Types of Reactions: N-Chloroglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve iodide under acidic conditions.

    Substitution Reactions: Can involve nucleophiles such as thiols or amines.

Major Products Formed:

    Oxidation: Formation of triiodide.

    Substitution: Formation of various substituted glycine derivatives depending on the nucleophile used.

Mechanism of Action

N-Chloroglycine exerts its effects primarily through its oxidative properties. It can selectively degrade demineralized collagen in carious dentine by forming N-monochloroamino acids, which target and break down the collagen structure . This mechanism is utilized in chemomechanical caries removal techniques in dentistry.

Comparison with Similar Compounds

    N-Chlorotaurine: Another chloramine compound with similar oxidative properties.

    N-Chloro-2,2-dimethyltaurine: A structural analogue with modified reactivity.

Comparison: N-Chloroglycine is unique due to its specific reactivity with glycine, making it particularly useful in analytical applications for chlorine determination. Compared to N-Chlorotaurine and N-Chloro-2,2-dimethyltaurine, this compound has distinct reactivity profiles and applications, especially in water treatment and analytical chemistry .

Properties

CAS No.

35065-59-9

Molecular Formula

C2H4ClNO2

Molecular Weight

109.51 g/mol

IUPAC Name

2-(chloroamino)acetic acid

InChI

InChI=1S/C2H4ClNO2/c3-4-1-2(5)6/h4H,1H2,(H,5,6)

InChI Key

YKCPTPSKQFNDHL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NCl

Origin of Product

United States

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